rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a piperidine derivative with a primary alcohol group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Piperidine derivatives with primary alcohol groups.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate
- rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate
Comparison: rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDNBYFVKCAJOW-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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